Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate
Description
Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate is a structurally complex heterocyclic compound featuring a fused [1,3]dioxino-pyridine core. The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes . The azide functionality is notable for its utility in click chemistry, enabling conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthetic routes for such compounds often involve multi-step protocols. For example, analogous tert-butyl-protected intermediates have been synthesized using Mitsunobu reactions (as evidenced by the use of N,N,N’,N’-tetramethylazodicarboxamide in a related patent example), followed by purification via reverse-phase chromatography . Structural characterization of such molecules typically employs X-ray crystallography, facilitated by software like SHELX, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C18H24N4O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H24N4O5/c1-18(2,3)27-17(24)22-9-12(20-21-19)14(23)15-13(22)10-25-16(26-15)11-7-5-4-6-8-11/h4-8,12-16,23H,9-10H2,1-3H3 |
InChI Key |
AXKOHGYOJFOPKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C2C1COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the dioxino ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the azido group: This is usually achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by an azide ion.
Protection and deprotection steps: These steps are often necessary to protect sensitive functional groups during the synthesis and then remove the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azido Group
The azido (-N₃) group undergoes nucleophilic substitution under controlled conditions. For example:
-
Staudinger Reaction : Reacts with triphenylphosphine (PPh₃) to form iminophosphorane intermediates, which can be hydrolyzed to primary amines under acidic or aqueous conditions .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazoles with terminal alkynes, leveraging click chemistry for bioconjugation .
Hydrolysis of the Tert-Butyl Ester
The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield carboxylic acid derivatives, critical for further functionalization:
Conditions: 4M HCl, dioxane, 60°C; completion in 6–8 hours .
Oxidation and Reduction Reactions
-
Hydroxyl Group Oxidation : The C8 hydroxyl group can be oxidized to a ketone using Oxone (potassium peroxymonosulfate) :
-
Azido Group Reduction : Catalytic hydrogenation converts the azido group to an amine:
Cycloaddition and Ring-Opening Reactions
The fused dioxino-pyridine ring participates in cycloadditions:
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions to form tetracyclic derivatives .
Conditions: Toluene, 110°C, 12 hours; yields 50–70% . -
Epoxide Ring-Opening : The hydroxyl group facilitates nucleophilic ring-opening of epoxides, forming ether linkages .
\text{R-OH} + \text{Epoxide} \xrightarrow{\text{Base}} \text{R-O-(CH}_2\text{)_2-OH}
Example:
Stereochemical Considerations
The compound’s stereocenters (4aR,6S,7R,8R,8aS) influence reaction outcomes:
-
Diastereoselective Reductions : LAH reduces ketones to alcohols with retention of configuration at C8 .
-
Chiral Auxiliary Effects : The tert-butyl group enhances steric hindrance, directing regioselectivity in cycloadditions .
Mechanistic Insights
Scientific Research Applications
Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Tert-butyl 7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of the target compound, a comparative analysis with structurally related molecules is provided below.
Structural Features
Key Observations:
- The target compound’s azide group distinguishes it from carboxamide- or trifluoromethyl-containing analogs, offering orthogonal reactivity for bioconjugation.
- Tert-butyl esters are a common motif across these compounds, serving as protective groups to enhance solubility and prevent hydrolysis during synthesis .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and azide groups may confer moderate polarity, contrasting with the highly lipophilic trifluoromethyl-rich analogs in the patent .
- Stability : Azides are thermally sensitive but stable under inert storage conditions. Tert-butyl esters resist hydrolysis under basic conditions, unlike methyl or ethyl esters.
Data Tables
Table 2: Functional Group Reactivity
| Group | Target Compound | Reference Example 107 | Utility |
|---|---|---|---|
| Azide (-N₃) | Present | Absent | Click chemistry, bioconjugation |
| Trifluoromethyl | Absent | Present | Enhanced lipophilicity, metabolic stability |
| Hydroxyl (-OH) | Present | Present | Hydrogen bonding, solubility modification |
Q & A
Basic Research Questions
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex heterocyclic structures. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used due to their robustness in handling small-molecule crystallography . ORTEP-III with a graphical user interface (GUI) is recommended for visualizing thermal ellipsoids and validating geometry . For accurate puckering analysis of the hexahydro-pyridine ring, Cremer-Pople coordinates should be applied to quantify out-of-plane displacements .
Q. What synthetic strategies optimize the stability of the tert-butyl carbamate and azido groups during preparation?
- Methodological Answer: Use low-temperature (0–5°C) conditions for azide introduction to prevent premature decomposition. Protect the hydroxyl group (e.g., silylation) before azide coupling. For the tert-butyl carbamate, avoid strong acids/bases; trifluoroacetic acid (TFA) in dichloromethane is preferred for selective deprotection . Monitor reaction progress via LC-MS to detect intermediates and side products.
Q. How can conformational analysis of the hexahydro-pyridine ring be performed computationally?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model ring puckering. Compare computed puckering amplitudes and phases (using Cremer-Pople parameters) with experimental SCXRD data to validate conformer populations . Molecular dynamics simulations (MDs) in explicit solvent (e.g., acetonitrile) further assess dynamic flexibility under near-physiological conditions.
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic (NMR) and crystallographic data for this compound?
- Methodological Answer: Discrepancies often arise from solution-phase dynamics (e.g., ring inversion) not captured in solid-state SCXRD. Use variable-temperature NMR (VT-NMR) to detect coalescence temperatures for conformational exchange. For azide group orientation discrepancies, compare NOESY/ROESY correlations with X-ray-derived torsion angles . Cross-validate using solid-state NMR (ssNMR) for direct comparison with crystallographic data .
Q. What are the implications of the azido group’s electronic effects on reactivity in cross-coupling reactions?
- Methodological Answer: The azido group acts as both an electron-withdrawing substituent and a potential ligand for transition metals. In Cu-catalyzed azide-alkyne cycloaddition (CuAAC), steric hindrance from the tert-butyl group may slow reactivity. Use Hammett σ constants to predict electronic effects on adjacent pyridine nitrogen basicity. Experimental validation via kinetic studies (e.g., monitoring by in situ IR for azide consumption) is critical .
Q. How to design a stability study for the compound under varying pH and oxidative conditions?
- Methodological Answer:
- pH Stability: Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C. Monitor degradation via HPLC-UV/HRMS, focusing on tert-butyl cleavage (m/z ~57) and azide reduction (N₂ release).
- Oxidative Stability: Expose to H₂O₂ (0.3–3%) or tert-butyl hydroperoxide (TBHP). Use radical scavengers (e.g., BHT) to distinguish radical vs. non-radical pathways.
- Key Tools: LC-MS/MS for degradation product identification; XPS to confirm azide-to-amine reduction .
Q. What strategies mitigate challenges in characterizing the compound’s hydrogen-bonding network?
- Methodological Answer: SCXRD-derived hydrogen-bond metrics (e.g., D–H···A angles, donor-acceptor distances) should be cross-validated with DFT-computed electrostatic potential maps. For solution-phase analysis, use deuterated solvents in NMR to distinguish intermolecular vs. intramolecular H-bonds. IR spectroscopy (e.g., O–H/N–H stretching regions) provides complementary data on H-bond strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
